(-)-2-Methyl-isoborneol-d3

Isotope dilution mass spectrometry Method validation Water quality

Routine trace analysis of 2-MIB in water, fish, and algae matrices is compromised by poor analyte recovery (as low as 3%) and severe matrix effects, biasing quantification. (-)-2-Methyl-isoborneol-d3 is the stable isotope-labeled internal standard that corrects for these variables via isotope dilution mass spectrometry (IDMS). • Co-extracts and co-elutes identically with native 2-MIB, eliminating quantification bias. • Enables method precision of 5.5% RSD and accuracy within ±6%, meeting ISO 17943:2016 requirements. • Supplied with ≥98% chemical purity and ≥99 atom% D enrichment, ready for immediate use.

Molecular Formula C11H20O
Molecular Weight 171.29 g/mol
CAS No. 135441-89-3
Cat. No. B565202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-2-Methyl-isoborneol-d3
CAS135441-89-3
Synonyms(1R,2R,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3;  (1R-exo)-1,2,7,7-Tetramethylbicyclo[2.2.1]heptan-2-ol-d3;  (-)-2-exo-Hydroxy-2-methylbornane-d3; 
Molecular FormulaC11H20O
Molecular Weight171.29 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)(C)O)C)C
InChIInChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m1/s1/i4D3
InChIKeyLFYXNXGVLGKVCJ-ZNLVLMOCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-2-Methyl-isoborneol-d3 Procurement


(-)-2-Methyl-isoborneol-d3 (CAS 135441-89-3) is a deuterated isotopologue of the earthy-musty odorant 2-methylisoborneol (2-MIB). This compound is a stable isotope-labeled internal standard with a mass shift of M+3 [1] relative to the native analyte (C11H20O, MW 168.28). The isotopic substitution is site-specific: a trideuteriomethyl group replaces the methyl group at the C-2 position of the bornane skeleton . Commercial specifications typically require ≥98% chemical purity and ≥99 atom % D isotopic enrichment [1].

Why (-)-2-Methyl-isoborneol-d3 Cannot Be Substituted


Analytical methods for trace-level quantification of 2-MIB in complex matrices such as water, fish tissue, and algae are plagued by variable analyte recovery due to adsorption, volatilization, and matrix effects [1]. Unlabeled 2-MIB or structurally dissimilar surrogates (e.g., chloroalkanes) fail to co-elute or co-extract identically with the native analyte, resulting in significant quantification bias [2]. In contrast, (-)-2-Methyl-isoborneol-d3 exhibits physicochemical behavior virtually indistinguishable from the native analyte during sample preparation, extraction, and chromatographic separation, yet is readily differentiated by mass spectrometry [1]. This property enables the isotope dilution mass spectrometry (IDMS) approach, which provides the only robust means to correct for recovery variability and matrix-induced ionization effects, thereby achieving the accuracy and precision required for regulatory compliance and research integrity [3].

Performance Benchmarks for (-)-2-Methyl-isoborneol-d3


Precision & Accuracy: Isotope Dilution

The use of (-)-2-Methyl-isoborneol-d3 as an internal standard in an isotope dilution GC-HRMS method delivered a between-run precision (relative standard deviation) of 5.5% and an accuracy of ±6% for the quantification of 2-MIB in water samples [1]. This performance was compared against a conventional closed-loop stripping/GC-low resolution mass spectrometry (CLS/GC-LRMS) method that employed external standard quantification. The external standard method exhibited poorer between-run precision and accuracy, necessitating the adoption of isotope dilution with the deuterated analog to meet stringent analytical requirements [1].

Isotope dilution mass spectrometry Method validation Water quality

Sample Storage Stability

A 1991 study directly compared deuterium-labeled 2-MIB (d3-2-MIB) with chloroalkanes as internal standards for the determination of 2-MIB in water samples. When added at the time of sampling, d3-2-MIB enabled accurate determination of the initial analyte concentration even after 3 weeks of sample storage, whereas chloroalkanes did not adequately compensate for analyte losses due to adsorption, volatilization, and biodegradation [1]. The coefficient of variation (CV) for the determination of 2-MIB at 1 ng/L using d3-2-MIB was 3.5% (n=5) [1].

Sample preservation Internal standard Analyte loss

Recovery Correction in Complex Matrices

In a 2024 study quantifying off-flavor compounds in farmed trout, direct headspace solid-phase microextraction (HS-SPME) without isotope dilution yielded a geosmin recovery of only 3% [1]. Implementing a stable isotope dilution method (SIDM) using deuterium-labeled MIB (d3-2-MIB) as an internal standard corrected for sample-to-sample recovery deviations, resulting in a geosmin recovery of 106% for the same direct HS-SPME technique [1]. This demonstrates the essential role of the deuterated internal standard in compensating for the severe matrix suppression common in biological tissues.

Aquaculture Matrix effects Analyte recovery

Specificity and Interference Avoidance

A method employing d3-2-MIB in conjunction with gas chromatography-high resolution mass spectrometry (GC-HRMS) achieved detection limits of 2.0 ng/L for 2-MIB in water, with the HRMS providing the mass resolution (7000) necessary to differentiate the analyte from co-extracted chemical interferences [1]. The use of the deuterated internal standard is essential for quantification in this context, as the high-resolution detection alone does not correct for variable extraction efficiency.

High-resolution mass spectrometry Chemical interference Selectivity

Applications of (-)-2-Methyl-isoborneol-d3


Drinking Water Quality Monitoring

Analytical laboratories performing routine monitoring of 2-MIB in drinking water, surface water, and groundwater according to ISO 17943:2016 (HS-SPME-GC-MS) or equivalent national standards require (-)-2-Methyl-isoborneol-d3 as the stable isotope-labeled internal standard. The documented precision (5.5% RSD) and accuracy (±6%) achieved with this internal standard [1] are essential for meeting the stringent performance criteria mandated by these regulatory frameworks and for providing legally defensible data for public water systems.

Off-Flavor Analysis in Aquaculture

The presence of 2-MIB in farmed fish results in significant economic losses due to consumer rejection of 'earthy-musty' fillets. Quantifying 2-MIB in fish tissue is analytically challenging due to severe matrix effects. Procurement of (-)-2-Methyl-isoborneol-d3 is mandatory for implementing a stable isotope dilution method (SIDM), which corrects for variable and often extremely low analyte recoveries (e.g., improving apparent recovery from 3% to 106% [2]). This approach is the only reliable way to obtain accurate concentration data for quality control and research into mitigation strategies.

Method Development and Validation

For analytical chemists developing and validating new methods for trace-level determination of 2-MIB in complex matrices (e.g., algae, sediments, wastewater influent), (-)-2-Methyl-isoborneol-d3 serves as the gold-standard internal standard. Its co-eluting and co-extracting behavior, combined with a distinct M+3 mass shift, allows for rigorous assessment of method accuracy, precision, and recovery [3]. Its use is a cornerstone of method validation protocols intended for publication in peer-reviewed journals or for submission to regulatory bodies.

Environmental Fate Studies

Research investigating the environmental degradation, adsorption, or volatilization of 2-MIB in natural waters relies on (-)-2-Methyl-isoborneol-d3 as an internal standard to accurately quantify the native analyte over time. As demonstrated by Korth et al. (1991), this labeled compound compensates for analyte losses due to physical, chemical, and biological processes that occur during sample storage, enabling accurate determination of initial concentrations even after several weeks [3]. This capability is critical for studies on the persistence and transport of 2-MIB in the environment.

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